Angoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Angoline is a benzophenanthridine alkaloid, primarily derived from various plant sources. It is characterized by its complex polycyclic structure, which contributes to its biological activities. The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific signaling pathways.

Angoline is believed to exert its anti-cancer effects by inhibiting the IL6/STAT3 signaling pathway. It achieves this by blocking the phosphorylation of STAT3 protein, a key step in the pathway's activation. This ultimately leads to the suppression of genes involved in cancer cell proliferation and survival.

Further studies are needed to fully elucidate the complete range of chemical reactions angoline undergoes within the body.

Potential Medicinal Applications

Anti-inflammatory and pain relief

Studies suggest that Angoline possesses anti-inflammatory properties, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [1]. Research indicates that it may suppress the production of inflammatory mediators, thereby alleviating inflammation and pain [].

Anti-cancer properties

Preliminary studies have shown that Angoline exhibits anti-cancer activity in various cancer cell lines [, ]. It is believed to induce cancer cell death through multiple mechanisms, including cell cycle arrest and apoptosis (programmed cell death) [1]. However, further research is necessary to elucidate its specific mechanisms and potential for cancer treatment.

Neuroprotective effects

Angoline has demonstrated neuroprotective properties in animal models, suggesting its potential role in neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. It is hypothesized to protect neurons from damage and promote their survival through various mechanisms, including antioxidant activity and the modulation of signaling pathways.

- Oxidation and Reduction: Angoline can participate in redox reactions, which may alter its biological activity.

- Alkylation and Acylation: These reactions can modify the functional groups present in Angoline, potentially enhancing its pharmacological properties.

- Hydrolysis: In aqueous environments, Angoline may hydrolyze, affecting its stability and efficacy.

These reactions are crucial for understanding how Angoline can be modified for enhanced therapeutic effects.

Angoline exhibits significant biological activity, particularly as an inhibitor of the interleukin-6/signal transducer and activator of transcription 3 (IL6/STAT3) signaling pathway. Its half-maximal inhibitory concentration (IC50) is reported to be approximately 11.56 μM, indicating a potent inhibition of STAT3 phosphorylation. This activity suggests potential applications in treating diseases characterized by aberrant IL6/STAT3 signaling, such as certain cancers and inflammatory conditions .

The synthesis of Angoline can be achieved through various methods:

- Extraction from Natural Sources: Angoline can be isolated from plants known to produce benzophenanthridine alkaloids.

- Chemical Synthesis: Synthetic routes may involve multi-step organic reactions that construct the benzophenanthridine framework.

- Semi-synthesis: This method involves modifying naturally occurring alkaloids to produce Angoline.

Each method has its advantages and challenges related to yield, purity, and environmental impact.

Angoline's primary applications include:

- Pharmaceutical Development: Due to its role as an IL6/STAT3 inhibitor, Angoline is being explored for developing new anti-cancer and anti-inflammatory drugs.

- Research Tool: It serves as a reference material in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for studying alkaloids .

- Natural Product Studies: Angoline is used in studies focusing on plant-derived compounds and their pharmacological potentials.

Research on Angoline's interactions with other biological molecules is ongoing. Key areas of investigation include:

- Protein Binding: Understanding how Angoline interacts with proteins involved in the IL6/STAT3 pathway.

- Synergistic Effects: Studies are exploring whether Angoline can enhance the efficacy of other therapeutic agents when used in combination.

- Metabolic Pathways: Investigating how Angoline is metabolized within biological systems can provide insights into its pharmacokinetics and toxicity.

Angoline shares structural similarities with several other benzophenanthridine alkaloids. Here are some notable compounds for comparison:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Chelerythrine | High | Antimicrobial, anti-inflammatory | Broader spectrum of biological activity |

| Dihydrochelerythrine | Moderate | Antioxidant | Less potent than Angoline |

| 6-Methoxyldihydrochelerythrine chloride | High | IL6/STAT3 inhibition | Chlorinated derivative |

Angoline stands out due to its selective inhibition of the IL6/STAT3 pathway, making it a target for specific therapeutic applications that other similar compounds may not address as effectively.

Molecular Formula and Weight

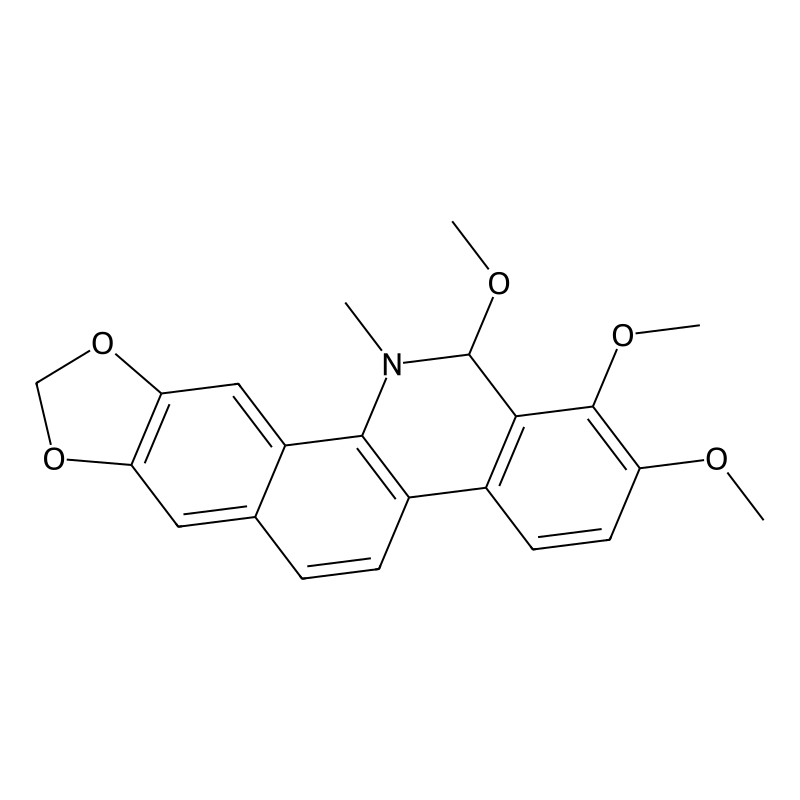

Angoline possesses the molecular formula C₂₂H₂₁NO₅ [9] [12] [13]. The compound exhibits a molecular weight of 379.41 grams per mole, as consistently reported across multiple chemical databases [13] [16] [18]. This benzophenanthridine alkaloid belongs to the dihydrobenzo[c]phenanthridine structural class, representing one of the characteristic alkaloids found in the Papaveraceae family [1] [14].

The Chemical Abstracts Service registry number for angoline is 21080-31-9, which serves as its unique identifier in chemical databases worldwide [9] [13] [28]. The International Chemical Identifier string for angoline is InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 [9] [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₁NO₅ | [9] [12] [13] |

| Molecular Weight | 379.41 g/mol | [13] [16] [18] |

| CAS Number | 21080-31-9 | [9] [13] [28] |

| InChI Key | LVWAKZZBWYHYCJ-UHFFFAOYSA-N | [9] [12] |

Structural Characteristics and IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry name for angoline is 1,2,13-trimethoxy-12-methyl-13H- [1] [3]benzodioxolo[5,6-c]phenanthridine [28] [29] [37]. Alternative nomenclature includes [1] [3]Benzodioxolo[5,6-c]phenanthridine, 12,13-dihydro-1,2,13-trimethoxy-12-methyl- [28] [37] and 12,13-Dihydro-1,2,13-trimethoxy-12-methyl [1] [3]benzodioxolo[5,6-c]phenanthridine [28].

Angoline belongs to the type II benzophenanthridine alkaloids, specifically the dihydrobenzo[c]phenanthridine subclass [8] [14]. The molecular skeleton consists of three aromatic rings and one alkane ring, with the nitrogen atom connected to a methyl group [8]. This structural classification places angoline within the broader benzyl isoquinoline alkaloid family, which are predominantly found in Papaveraceae and Rutaceae plant families [8] [14].

The compound exhibits characteristic structural features including a methylenedioxy bridge and multiple methoxy substituents [1] [15]. The benzophenanthridine core structure is composed of a phenanthrene ring system fused with a pyridine ring, creating the distinctive polycyclic aromatic framework [8] [14].

Physical and Chemical Properties

Angoline appears as a white to off-white solid under standard conditions [16] [34]. The compound requires storage at 4°C with protection from light to maintain stability [13] [16] [34]. For long-term storage, temperatures of -20°C are recommended for periods up to one month, while storage at -80°C extends stability to six months [34].

The solubility characteristics of angoline reflect its organic nature and structural composition. The compound demonstrates limited water solubility due to its hydrophobic benzophenanthridine framework [32] [36]. Enhanced solubility can be achieved through heating to 37°C followed by ultrasonic agitation, as recommended for stock solution preparation [34].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white solid | [16] [34] |

| Storage Temperature | 4°C, protect from light | [13] [16] [34] |

| Long-term Storage | -20°C (1 month), -80°C (6 months) | [34] |

| Solubility Enhancement | Heat to 37°C + ultrasonic agitation | [34] |

The chemical stability of angoline is influenced by environmental factors, particularly light exposure [13] [16] [34]. The compound belongs to the dihydrobenzophenanthridine class, which exhibits characteristic chemical reactivity patterns associated with the partially saturated heterocyclic system [8] [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance spectroscopic data for angoline has been confirmed to be consistent with its proposed structure through high-performance liquid chromatography validation [13]. Benzophenanthridine alkaloids, including angoline, exhibit characteristic Nuclear Magnetic Resonance patterns that facilitate structural identification [6] [8].

For dihydrobenzo[c]phenanthridine alkaloids such as angoline, the proton Nuclear Magnetic Resonance spectra typically display distinctive chemical shift patterns [8] [21]. The N-methyl group characteristically appears at δ 2.5-2.6 parts per million, while the bridgehead proton H-8 resonates at δ 4.1-4.3 parts per million [8]. When substitution occurs at the 8-position with methoxyl or acetonyl groups, the H-8 signal shifts to lower field by δ 0.4-1.4 parts per million [8].

In carbon-13 Nuclear Magnetic Resonance spectra, the C-8 carbon typically appears at δ 49 parts per million, while the N-methyl carbon resonates at δ 41-42 parts per million [8]. The chemical shift of C-8 can vary significantly depending on the nature of substituents at this position [8] [21].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (δ) | Reference |

|---|---|---|

| N-methyl (¹H) | 2.5-2.6 ppm | [8] |

| H-8 (¹H) | 4.1-4.3 ppm | [8] |

| C-8 (¹³C) | ~49 ppm | [8] |

| N-methyl (¹³C) | 41-42 ppm | [8] |

Mass Spectrometry Profiles

Mass spectrometry analysis of angoline yields characteristic fragmentation patterns consistent with benzophenanthridine alkaloids [4] [5]. The molecular ion peak appears at m/z 379, corresponding to the molecular weight of the compound [13]. Mass spectrometric techniques have been successfully employed in the structural elucidation of related benzophenanthridine alkaloids, providing valuable information about molecular connectivity and fragmentation pathways [5] [6].

The fragmentation behavior of benzophenanthridine alkaloids in mass spectrometry involves characteristic loss patterns that aid in structural confirmation [4] [7]. These compounds typically exhibit fragmentation at predictable sites within the polycyclic framework, generating diagnostic fragment ions [7].

Infrared and Ultraviolet-Visible Spectroscopy

The ultraviolet spectrum of dihydrobenzo[c]phenanthridine alkaloids, including angoline, displays strong absorbance bands at characteristic wavelengths [8]. These compounds typically exhibit absorption maxima at 230, 285, and 340 nanometers [8]. The ultraviolet spectral characteristics arise from the extended conjugated system within the benzophenanthridine framework [20].

Infrared spectroscopy of angoline reveals characteristic absorption bands associated with its functional groups [21] [23]. The presence of methoxy groups contributes to carbon-oxygen stretching vibrations, while the methylenedioxy bridge exhibits distinctive infrared absorption patterns [21] [25]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region, providing structural confirmation [23] [25].

The spectroscopic data collectively support the structural assignment of angoline and provide reliable methods for compound identification and purity assessment [13] [8]. These analytical techniques are essential for the characterization and quality control of benzophenanthridine alkaloids in research applications [6] [11].

| Spectroscopic Method | Key Absorption/Signal | Reference |

|---|---|---|

| Ultraviolet | 230, 285, 340 nm | [8] |

| Infrared | C-O stretch, aromatic C-C | [21] [25] |

| Mass Spectrometry | m/z 379 [M]⁺ | [13] |